molecular formula C11H12ClNO3 B2889592 Methyl 2-[(2-chloropropanoyl)amino]benzoate CAS No. 72544-42-4

Methyl 2-[(2-chloropropanoyl)amino]benzoate

Cat. No.: B2889592
CAS No.: 72544-42-4
M. Wt: 241.67
InChI Key: VGGTWLRWWCYXEU-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-chloropropanoyl)amino]benzoate” is a chemical compound with the molecular formula C11H12ClNO3 . It is available for purchase from various chemical suppliers for use in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 241.67 .

Scientific Research Applications

Photopolymerization Initiators

Methyl 2-[(2-chloropropanoyl)amino]benzoate derivatives have been explored as photoiniters for nitroxide-mediated photopolymerization (NMP). These compounds, bearing chromophore groups, decompose under UV irradiation to generate radicals, facilitating the polymerization of monomers such as n-butyl acrylate. This application is significant in the development of advanced materials with controlled properties for various industrial applications (Guillaneuf et al., 2010).

Synthesis Efficiency Improvement

This compound is used in synthetic processes to enhance efficiency and reduce side reactions. For example, its use in continuous-flow diazotization and chlorosulfonylation of methyl 2-aminobenzoate significantly reduces hydrolysis side reactions, demonstrating its potential in improving industrial chemical synthesis processes (Yu et al., 2016).

Antimicrobial Activity

Derivatives of this compound, such as those containing benzo[b]phenoxazine and quinoxaline moieties, have shown promising antimicrobial activity against various bacterial and fungal strains. This opens avenues for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Mickevičienė et al., 2015).

Aromatic Polyamide Synthesis

The compound has also been used in the synthesis of hyperbranched aromatic polyamides, which are polymers with a highly branched structure. These materials possess unique properties such as low viscosity and good solubility, making them useful in various applications, including coatings, adhesives, and as components in nanocomposites (Yang et al., 1999).

Methyl Donor in Biosynthesis

In biological systems, certain compounds similar to this compound can act as methyl donors. For instance, chloromethane, a related compound, has been identified as a novel methyl donor for the biosynthesis of esters and anisoles in specific fungal species, demonstrating the role of such compounds in natural product synthesis (Harper et al., 1989).

Safety and Hazards

The safety and hazards associated with “Methyl 2-[(2-chloropropanoyl)amino]benzoate” are not specified in the sources I found .

Properties

IUPAC Name

methyl 2-(2-chloropropanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(12)10(14)13-9-6-4-3-5-8(9)11(15)16-2/h3-7H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGTWLRWWCYXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To methyl anthranilate (5 g, 33.1 mmol) stirring in DCM at 0° C. under N2 was added DIEA (5.1 g, 39.7 mmol) in one portion followed by the dropwise addition of 2-chloropropionyl chloride (4.2 g, 33.1 mmol). The reaction was allowed to stir at 0° C. for 30 min. then warmed to room temperature, stirring for an additional 3 h. The reaction was treated with saturated aqueous solution of NaHCO3 and the resulting biphasic mixture transferred to a separatory funnel. The layers separated and the aqueous layer was extracted twice more with DCM (25 mL). The combined organic layers were washed with brine, dried over MgSO4 and concentrated under vacuum to afford the desired product (7.75 g, 97% yield), which was used without further purification. 1H-NMR (CDCl3): δ 11.8 (br, 1H), 8.72 (dd, 1H), 8.08 (dd, 1H), 7.58 (m, 1H), 7.15 (m, 1H), 4.56 (q, 1H), 3.97 (s, 3H), 1.85 (d, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

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